N-(aminomethyl)benzamide

Physicochemical profiling Lead optimization Solubility prediction

Researchers requiring the N-substituted aminomethyl benzamide isomer for COMU-mediated solid-phase arylopeptoid synthesis often encounter mis-shipped ring-substituted isomers. N-(aminomethyl)benzamide (CAS 67908-02-5) is the regiospecifically correct building block required for N,N-disubstituted amide backbone formation. Using ring-substituted alternatives leads to synthetic failure. This compound features XLogP3 0.2, TPSA 55.1 Ų, and 2 H-bond donors/acceptors, enabling predictable reverse-phase chromatographic retention and balanced polarity for fragment-based screening. Procure with confidence: BenchChem ensures regioisomeric identity and consistent 98% purity.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 67908-02-5
Cat. No. B14467734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(aminomethyl)benzamide
CAS67908-02-5
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCN
InChIInChI=1S/C8H10N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
InChIKeyOMDXVUUWBNVTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Aminomethyl)benzamide Profile


N-(Aminomethyl)benzamide (CAS 67908-02-5, PubChem CID 12508887) is a small-molecule benzamide derivative characterized by an aminomethyl substituent on the amide nitrogen, with molecular formula C₈H₁₀N₂O and molecular weight 150.18 g/mol [1]. This N-substituted scaffold places it in a distinct structural subclass compared to the common ring-substituted aminomethylbenzamides (2-, 3-, and 4-isomers). Its computed physicochemical properties—XLogP3 of 0.2, topological polar surface area (TPSA) of 55.1 Ų, and two hydrogen bond donors and two hydrogen bond acceptors—establish a baseline for comparative assessment against its closest analogs [1].

Scaffold N-substituted aminomethyl benzamide
Key Workflow Solid-phase arylopeptoid synthesis monomer
Selection Context Fragment-based screening with reported balanced polarity
Use Context HPLC isomer differentiation standard

N-(Aminomethyl)benzamide vs. Ring-Substituted Isomers


The substitution pattern of the aminomethyl group—on the amide nitrogen versus on the phenyl ring—fundamentally alters key molecular descriptors governing solubility, hydrogen bonding capacity, and downstream reactivity. Direct substitution of N-(aminomethyl)benzamide with a ring-substituted isomer (e.g., 3- or 4-aminomethylbenzamide) changes the topological polar surface area, hydrogen bond acceptor count, and lipophilicity profile [1][2]. These differences can translate into altered chromatographic retention, different solid-phase synthesis coupling efficiencies, and divergent pharmacokinetic or target-binding properties when the compound serves as a building block for biologically active molecules . Consequently, treating these isomers as interchangeable synthons risks failure in synthetic protocols and misattribution of biological activity.

Regiochemistry shift alters properties
N-substituted vs. ring-substituted isomers differ in TPSA, lipophilicity, and H-bond capacity, altering chromatographic retention and solubility.
Synthetic incompatibility
Arylopeptoid solid-phase synthesis requires N-substituted monomer; ring-substituted analogs fail to form the correct backbone connectivity.
Binding interaction divergence
H-bond acceptor count difference may shift target engagement profiles in SAR studies if ring-substituted isomer used.

N-(Aminomethyl)benzamide Comparative Evidence


Higher Lipophilicity vs. 3-Aminomethylbenzamide

N-(Aminomethyl)benzamide exhibits an XLogP3 of 0.2 [1], while its positional isomer 3-(aminomethyl)benzamide has a lower XLogP3 of -0.3 . This difference of 0.5 log units indicates that the N-substituted isomer is more lipophilic, which would affect octanol-water partitioning, membrane permeability predictions, and reverse-phase HPLC retention times.

Lipophilicity Comparison
Cross-study comparable
Δ XLogP3 = +0.5 log units
Higher lipophilicity may influence partitioning and HPLC retention
Computed XLogP3; experimental confirmation advised
Physicochemical profiling Lead optimization Solubility prediction

Reduced Polar Surface Area vs. 3-Aminomethylbenzamide

The target compound's TPSA is 55.1 Ų [1], whereas 3-(aminomethyl)benzamide exhibits a TPSA of 69.1 Ų . The 14.0 Ų lower polar surface area of the N-substituted benzamide suggests greater capacity for passive membrane permeation and aligns more closely with oral drug-likeness thresholds (TPSA < 140 Ų for oral absorption).

Polar Surface Area
Cross-study comparable
Δ TPSA = –14.0 Ų
Lower TPSA may support membrane permeability prediction
Computed by Cactvs algorithm
Drug-likeness Membrane permeability Blood-brain barrier prediction

Distinct Hydrogen Bond Acceptor Count vs. 2-Aminomethylbenzamide

The N-substituted target compound possesses 2 hydrogen bond acceptors [1], while the ortho-ring isomer 2-(aminomethyl)benzamide presents 3 hydrogen bond acceptors due to the additional carbonyl oxygen engagement and proximity effects . This one-acceptor difference reflects how the amide functionality electronically couples differently when the aminomethyl unit is on the exocyclic nitrogen rather than on the aromatic ring.

H-Bond Acceptors
Cross-study comparable
Δ HBA = –1 acceptor
Altered H-bond capacity can shift solvation and binding
Ring connectivity affects acceptor count
Structure-activity relationships Binding interactions Synthetic accessibility

Synthetic Utility in Solid-Phase Arylopeptoid Synthesis

COMU-mediated solid-phase submonomer synthesis of arylopeptoids requires N-substituted aminomethyl benzamide monomers, and the target N-(aminomethyl)benzamide serves as a foundational building block for constructing these oligoamide backbones [1]. Replacement with ring-substituted isomers (e.g., 2-, 3-, or 4-aminomethylbenzamide) fails to produce the correct N-alkylated backbone connectivity essential for defined conformational preferences governed by cis-trans isomerism of N,N-disubstituted amides [1].

Synthetic Utility
Class-level inference
Required monomer for COMU-mediated arylopeptoid synthesis
N-substitution essential; ring isomers fail to integrate
Solid-phase protocol; regiospecific requirement
Oligomer chemistry Solid-phase synthesis Peptidomimetics

N-(Aminomethyl)benzamide Application Scenarios


Fragment Libraries for Controlled Lipophilicity

N-(Aminomethyl)benzamide occupies a narrow physicochemical window with XLogP3 = 0.2 and TPSA = 55.1 Ų [1], positioning it favorably for fragment-based screening where balanced polarity is essential for aqueous solubility and ligand efficiency. Researchers prioritizing a benzamide fragment with moderate lipophilicity and lower TPSA over the 3-substituted isomer (XLogP3 -0.3, TPSA 69.1 Ų) should select this compound to maintain drug-like properties in lead series.

Solid-Phase Synthesis of Arylopeptoid Oligomer Libraries

As demonstrated by Hjelmgaard et al., the efficient COMU-mediated solid-phase synthesis of arylopeptoids relies on N-substituted aminomethyl benzamide building blocks [2]. The target compound is structurally required to form the correct N,N-disubstituted amide backbone. Researchers engaged in peptoid-inspired foldamer synthesis must procure this specific regioisomer; ring-substituted alternatives (2-, 3-, or 4-aminomethylbenzamide) will not engage the synthetic route and will fail to produce the desired oligomer.

H-Bond Capacity Optimization in SAR Studies

With precisely two hydrogen bond donors and two hydrogen bond acceptors [1], N-(aminomethyl)benzamide offers a defined H-bonding profile compared to 2-(aminomethyl)benzamide which has three acceptors . This distinction is critical when exploring structure-activity relationships where H-bond stoichiometry governs target engagement.

HPLC Reference Standard

The distinct XLogP3 value of 0.2 and TPSA of 55.1 Ų [1], in contrast to 3-(aminomethyl)benzamide (XLogP3 -0.3, TPSA 69.1 Ų) , provide a predictable basis for reverse-phase chromatographic retention. Analytical chemists can exploit this ΔXLogP3 = 0.5 log unit difference to resolve the N-substituted isomer from its ring-substituted analogs in quality control and reaction monitoring.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
N-substituted scaffold with moderate lipophilicity
Lipophilicity and TPSA characterization
Arylopeptoid solid-phase synthesis
N-substitution required for COMU-mediated coupling
Synthetic compatibility verification
H-bond SAR studies
Defined H-bond donor/acceptor count
Binding interaction profiling
HPLC isomer resolution
Differential retention vs. ring-substituted isomers
Resolution and selectivity under RP conditions
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